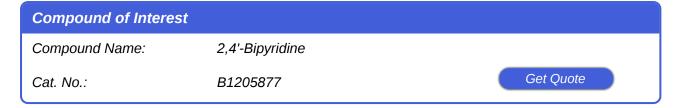


An In-depth Technical Guide to 2,4'-Bipyridine (CAS 581-47-5)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,4'-Bipyridine** (CAS 581-47-5), a heterocyclic organic compound of significant interest in various fields of chemical research and development. This document collates essential information on its physicochemical properties, spectroscopic data, synthesis methodologies, and key applications, with a particular focus on its role in coordination chemistry, catalysis, and potential applications in medicinal chemistry. Detailed experimental protocols, where available, and visualizations of synthetic pathways and coordination concepts are included to support researchers in their practical applications of this versatile molecule.

Physicochemical Properties

2,4'-Bipyridine is an off-white to pale brown solid at room temperature.[1][2] Its core structure consists of two pyridine rings linked between the 2 and 4' positions. This isomeric arrangement imparts distinct chemical and physical properties compared to its more commonly studied 2,2'- and 4,4'-bipyridine counterparts. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2,4'-Bipyridine



Property	Value	Reference(s)
CAS Number	581-47-5	[3][4][5]
Molecular Formula	C10H8N2	[3][6][7]
Molecular Weight	156.18 g/mol	[4][6][7]
Melting Point	58-62 °C	[6]
Boiling Point	280-282 °C	[6]
Appearance	Off-white to pale brown solid	[1][2]
Solubility	Sparingly soluble in chloroform and DMSO	[6]
рКаı	1.19 (+2) at 20 °C	[6]
pKa ₂	4.77 (+1) at 20 °C	[6]
InChI Key	RMHQDKYZXJVCME- UHFFFAOYSA-N	[3][4]

Spectroscopic Data

The structural elucidation and characterization of **2,4'-Bipyridine** are heavily reliant on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for confirming the identity and purity of **2,4'-Bipyridine**.

• ¹H NMR: The proton NMR spectrum of **2,4¹-Bipyridine** in CDCl₃ typically exhibits a complex pattern of signals in the aromatic region. Due to the asymmetry of the molecule, all eight protons are chemically non-equivalent. The signals for the protons on the 2-substituted pyridine ring are generally found at different chemical shifts compared to those on the 4-substituted ring.



• ¹³C NMR: The ¹³C NMR spectrum shows ten distinct signals corresponding to the ten carbon atoms in the molecule, reflecting its asymmetric nature. The chemical shifts are influenced by the nitrogen atoms and the inter-ring bond.[2][8]

A summary of typical chemical shifts is provided in Table 2.

Table 2: NMR Spectroscopic Data for 2,4'-Bipyridine

Nucleus	Solvent	Chemical Shifts (ppm)
¹H NMR	CDCl3	Aromatic region (specific assignments require detailed 2D NMR)
¹³ C NMR	Not Specified	121.1, 122.1, 124.7, 136.8, 147.1, 149.2, 150.0, 156.8

Infrared (IR) Spectroscopy

The FT-IR spectrum of **2,4'-Bipyridine** provides valuable information about its functional groups and overall structure. Key vibrational modes include C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the pyridine rings, and ring breathing modes. The spectrum can also be used to study the coordination of **2,4'-Bipyridine** to metal centers, as shifts in the vibrational frequencies of the pyridine rings are indicative of complex formation. [3][9]

Mass Spectrometry (MS)

Mass spectrometry of **2,4'-Bipyridine** typically shows a prominent molecular ion peak (M⁺) at m/z 156, corresponding to its molecular weight. The fragmentation pattern can provide further structural confirmation, often involving the loss of HCN or other small neutral molecules from the pyridine rings.[10][11][12]

Synthesis of 2,4'-Bipyridine

The synthesis of unsymmetrical bipyridines like **2,4'-Bipyridine** often relies on cross-coupling reactions. Several methods have been developed for the synthesis of bipyridine derivatives, which can be adapted for the specific synthesis of the **2,4'-isomer**.



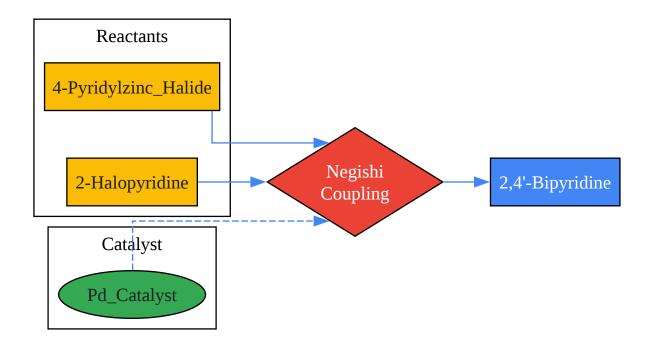
Negishi Cross-Coupling

The Negishi coupling is a powerful method for forming C-C bonds and is well-suited for the synthesis of bipyridines.[8][13] This reaction involves the palladium- or nickel-catalyzed coupling of an organozinc compound with an organic halide. For the synthesis of **2,4'-Bipyridine**, this could involve the reaction of a 2-pyridylzinc halide with a 4-halopyridine, or a 4-pyridylzinc halide with a 2-halopyridine.

Experimental Protocol (General Example for Negishi Coupling):

- Preparation of the Organozinc Reagent: A solution of a halopyridine (e.g., 2-bromopyridine) in an anhydrous solvent like THF is treated with a strong base (e.g., n-butyllithium) at low temperature (-78 °C) to form the corresponding lithiated pyridine. This is then transmetalated by the addition of a zinc salt (e.g., ZnCl₂) to form the pyridylzinc reagent.
- Cross-Coupling Reaction: To the freshly prepared organozinc reagent, the other halopyridine coupling partner (e.g., 4-iodopyridine), a palladium catalyst (e.g., Pd(PPh₃)₄), and a ligand (if necessary) are added.
- Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete, as monitored by techniques like TLC or GC-MS.
- Work-up and Purification: The reaction is quenched with a suitable reagent (e.g., saturated aqueous NH₄Cl), and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the desired bipyridine.





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Caption: General workflow for the synthesis of **2,4'-Bipyridine** via Negishi coupling.

Ullmann Coupling

The Ullmann reaction is a classic method for the formation of biaryl compounds, which can be applied to the synthesis of symmetrical bipyridines.[1][14][15] While traditionally used for homocoupling, modifications of the Ullmann reaction can be employed for the synthesis of unsymmetrical bipyridines, though this can be more challenging due to the formation of homocoupled byproducts. The reaction typically involves the copper-mediated coupling of aryl halides.

Applications

2,4'-Bipyridine serves as a versatile building block and ligand in various areas of chemistry.

Coordination Chemistry and Catalysis

Like other bipyridines, **2,4'-Bipyridine** is an excellent ligand for a wide range of metal ions. Its ability to form stable complexes makes it valuable in the development of catalysts for various organic transformations.[16] The specific coordination geometry and electronic properties of its

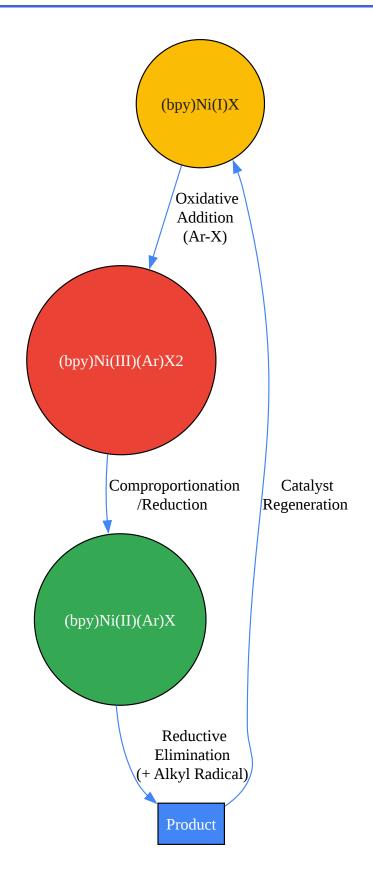






metal complexes can be tuned by the choice of metal and other ligands. Bipyridine-ligated nickel complexes, for instance, are key intermediates in modern cross-coupling reactions, participating in catalytic cycles that can involve Ni(I)/Ni(III) or Ni(0)/Ni(II) species.[2][17]





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Caption: A simplified proposed catalytic cycle for Ni-catalyzed cross-coupling involving a bipyridine ligand.

Drug Development and Medicinal Chemistry

Bipyridine derivatives have shown significant potential in drug discovery and development.[1] Their ability to chelate metal ions is relevant in the context of diseases associated with metal dysregulation. Furthermore, the bipyridine scaffold can be functionalized to interact with biological targets. While much of the research has focused on 2,2'-bipyridine derivatives, the unique stereoelectronic profile of **2,4'-Bipyridine** makes it an interesting scaffold for the design of novel therapeutic agents. For example, derivatives of bipyridines have been investigated for their anticancer properties, with studies showing that they can induce apoptosis in cancer cells. [14][18] Research on 2,2'-bipyridine derivatives has demonstrated their potential to modulate the aggregation of amyloid-β peptides, which is implicated in Alzheimer's disease.

Crystal Structure

The solid-state structure of bipyridine derivatives has been investigated by X-ray crystallography. [19][20][21] The crystal structure of **2,4'-Bipyridine** would reveal important information about its molecular conformation, including the dihedral angle between the two pyridine rings, as well as intermolecular interactions such as π - π stacking and hydrogen bonding. This information is crucial for understanding its packing in the solid state and for the rational design of new materials and metal-organic frameworks. While a specific CIF file for **2,4'-bipyridine** was not retrieved, the general structural features of bipyridines are well-documented.

Safety and Handling

2,4'-Bipyridine is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

2,4'-Bipyridine is a valuable heterocyclic compound with a rich chemistry and a growing number of applications. Its unique structural and electronic properties make it a versatile ligand



in coordination chemistry and catalysis. Furthermore, the bipyridine scaffold holds promise for the development of new therapeutic agents. This technical guide provides a solid foundation of information for researchers and professionals working with or considering the use of **2,4'-Bipyridine** in their research and development endeavors.

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